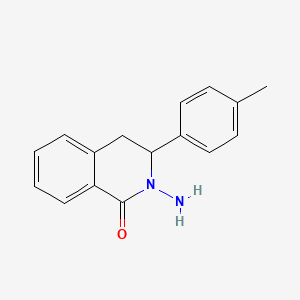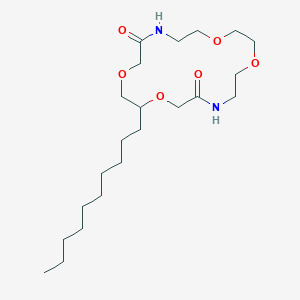
2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione is a complex organic compound with the molecular formula C22H42N2O6. This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic configuration.
Preparation Methods
The synthesis of 2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with decyl derivatives under specific conditions. One common method includes the reaction with 4-chloro-2-methyl-phenoxyacetic acid in a 1:2 ratio . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione has several scientific research applications:
Chemistry: It is used in the study of complex-forming reactions and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with various ions makes it useful in biological studies, particularly in understanding ion transport and binding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate and transport molecules.
Mechanism of Action
The mechanism of action of 2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione involves its ability to form stable complexes with various ions and molecules. This is facilitated by the multiple oxygen and nitrogen atoms in its structure, which can coordinate with metal ions and other species. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by binding to specific ions or molecules, altering their behavior and facilitating their transport or reaction .
Comparison with Similar Compounds
2-Decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione can be compared with other similar compounds such as:
1,10-Diaza-18-crown-6: This compound has a similar cyclic structure but lacks the decyl group, making it less hydrophobic and altering its binding properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: This compound includes benzyl groups instead of decyl, which affects its solubility and complexation behavior.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate): This derivative has malonate groups, which provide additional binding sites and alter its chemical reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
62002-45-3 |
|---|---|
Molecular Formula |
C22H42N2O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-decyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-6,17-dione |
InChI |
InChI=1S/C22H42N2O6/c1-2-3-4-5-6-7-8-9-10-20-17-29-18-21(25)23-11-13-27-15-16-28-14-12-24-22(26)19-30-20/h20H,2-19H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BOHVQRPCQHKSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COCC(=O)NCCOCCOCCNC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14538550.png)
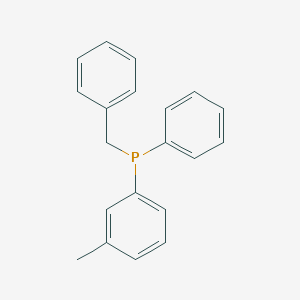
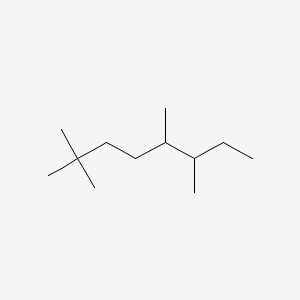
![Benzoic acid, 4-[(4-nitrophenyl)methoxy]-](/img/structure/B14538566.png)
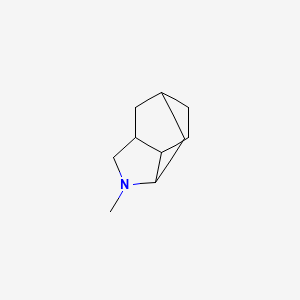
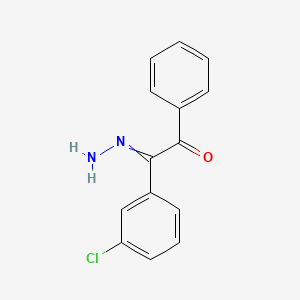
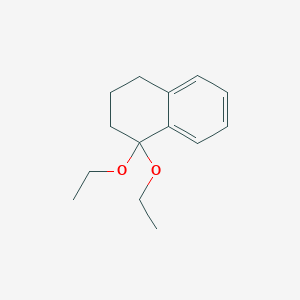
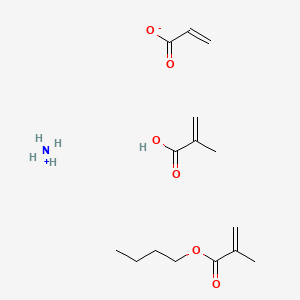
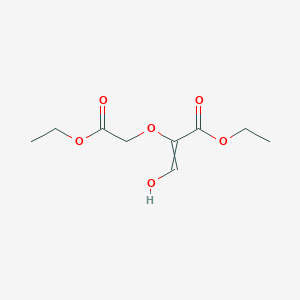
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
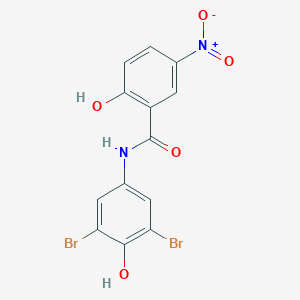
![1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate](/img/structure/B14538594.png)
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
